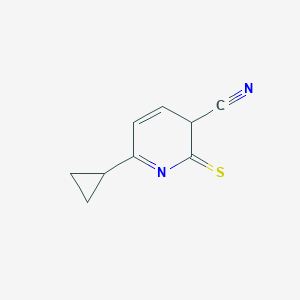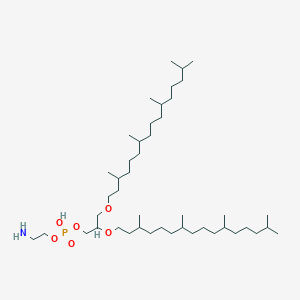
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group, an aminoethyl group, and two long-chain alkoxy groups. Its molecular formula is C37H78NO6P, and it has a molecular weight of 663.99 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate typically involves the esterification of phosphoric acid with 2-aminoethyl and 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphoric acid, 2-aminoethanol, and the appropriate alkoxy alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise temperature and pH conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. The final product is typically purified through techniques such as distillation or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to the formation of new products.
Reduction: Reduction reactions can modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound’s phosphate group can participate in phosphorylation reactions, influencing various biochemical processes. Additionally, the long-chain alkoxy groups may interact with lipid membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl 2,3-bis(octadecyloxy)propyl hydrogen phosphate: Similar in structure but with different alkoxy groups.
2-Aminoethyl (®-2,3-bis(hexadecyloxy)propyl) hydrogen phosphate: Another related compound with variations in the alkoxy chains
Uniqueness
2-Aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate stands out due to its specific alkoxy groups, which confer unique chemical and physical properties. These properties make it particularly useful in specialized applications, such as in the development of novel materials and biochemical studies .
Propriétés
Formule moléculaire |
C45H94NO6P |
|---|---|
Poids moléculaire |
776.2 g/mol |
Nom IUPAC |
2-aminoethyl 2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl hydrogen phosphate |
InChI |
InChI=1S/C45H94NO6P/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-32-49-35-45(36-52-53(47,48)51-34-31-46)50-33-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-45H,11-36,46H2,1-10H3,(H,47,48) |
Clé InChI |
YCISYUZWCSTBCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCN)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


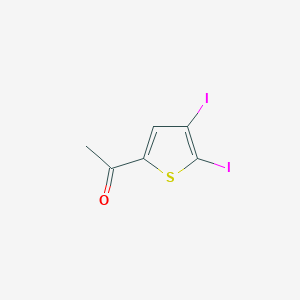
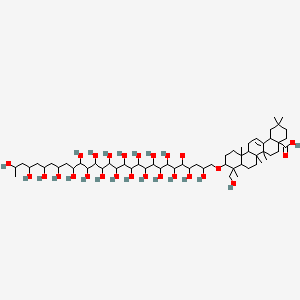
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine](/img/structure/B15090611.png)
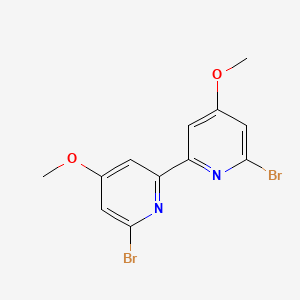
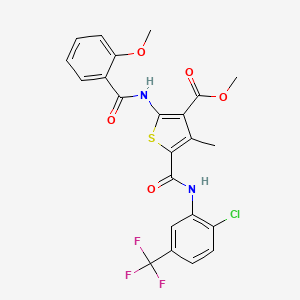
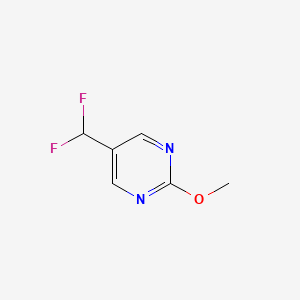


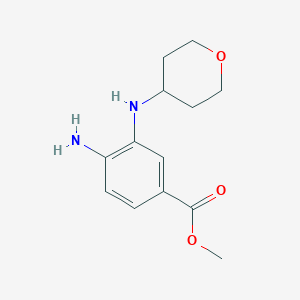
![4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)

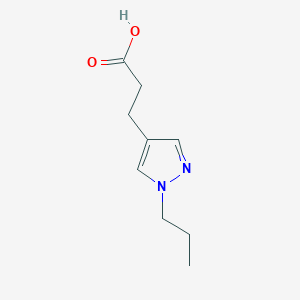
![(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
